molecular formula C26H24FN3O B11343932 1-(2,6-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2,6-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11343932
M. Wt: 413.5 g/mol
InChI Key: ICIUJKUCVMZMDX-UHFFFAOYSA-N
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Description

1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperature, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
  • 1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE

Uniqueness: The presence of the fluorine atom in 1-(2,6-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE distinguishes it from its analogs with different halogen substitutions. Fluorine can significantly influence the compound’s reactivity, stability, and biological activity.

Properties

Molecular Formula

C26H24FN3O

Molecular Weight

413.5 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H24FN3O/c1-17-8-7-9-18(2)25(17)30-16-20(14-24(30)31)26-28-22-12-5-6-13-23(22)29(26)15-19-10-3-4-11-21(19)27/h3-13,20H,14-16H2,1-2H3

InChI Key

ICIUJKUCVMZMDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F

Origin of Product

United States

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